5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole
Description
Properties
Molecular Formula |
C16H23N3O2 |
|---|---|
Molecular Weight |
289.37 g/mol |
IUPAC Name |
3-(3,4-diethoxyphenyl)-5-(2-methylpropyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C16H23N3O2/c1-5-20-13-8-7-12(10-14(13)21-6-2)16-17-15(18-19-16)9-11(3)4/h7-8,10-11H,5-6,9H2,1-4H3,(H,17,18,19) |
InChI Key |
KCURVVPNOCIWPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=N2)CC(C)C)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,4-diethoxybenzaldehyde with isobutyl hydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride (POCl3), to yield the desired triazole compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
The triazole ring structure is known for its antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant antibacterial and antifungal activities. In a study evaluating various triazole derivatives, it was found that compounds similar to 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole demonstrated promising results against a range of bacterial strains.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 8 µg/mL |
These findings suggest that the compound could be further explored for its potential as a therapeutic agent in treating infections caused by resistant strains of bacteria and fungi.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, the compound was tested against various cancer cell lines using the MTT assay. The results indicated that it exhibited significant cytotoxic effects on cancer cells.
Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells), the compound showed an IC50 value of approximately 20 µM. This suggests that it has a notable potential for development as an anticancer agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 20 | Induction of apoptosis |
| LNCaP | 25 | ROS generation leading to cell death |
| Caco-2 | 16.63 | Disruption of mitochondrial membrane potential |
Mechanism of Action
The mechanism of action of 5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, with methoxy groups replacing hydroxyl groups.
3,4-Diethoxyphenylacetonitrile: A compound with similar structural features but different functional groups.
Uniqueness
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is unique due to its specific combination of a 3,4-diethoxyphenyl group and an isobutyl group attached to the triazole ring. This unique structure imparts distinct biological and chemical properties, making it a valuable compound for various research applications .
Biological Activity
5-(3,4-Diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, antifungal effects, and potential therapeutic applications. The information is synthesized from various research studies and reviews to provide a comprehensive overview.
Antibacterial Properties
Triazole derivatives, including this compound, have been extensively studied for their antibacterial properties. Research indicates that compounds with a triazole core exhibit significant activity against various bacterial strains. For instance:
- In vitro studies have shown that certain triazole derivatives display potent activity against Gram-positive and Gram-negative bacteria. A study demonstrated that 4-amino-1,2,4-triazole derivatives exhibited MIC values as low as 5 µg/mL against E. coli and Bacillus subtilis , comparable to standard antibiotics like ceftriaxone .
- Mechanism of Action : The antibacterial activity is often attributed to the ability of triazoles to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. Molecular docking studies suggest that the triazole ring can act as a bioisostere for carboxylic acids, enhancing binding interactions with target enzymes .
Antifungal Activity
Triazoles are well-known antifungal agents. The compound has been evaluated for its antifungal efficacy:
- Fungal Inhibition : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to cell death in susceptible fungi. Studies indicate that this compound exhibits significant antifungal activity against strains such as Candida albicans and Aspergillus niger .
Pharmacological Applications
The pharmacological profile of this compound suggests potential therapeutic applications:
- Antimycobacterial Activity : Research has highlighted the compound's potential against mycobacterial strains. For example, derivatives of 1,2,4-triazoles have shown promising results against drug-resistant strains of Mycobacterium tuberculosis , indicating a broader spectrum of activity .
Data Table: Biological Activity Summary
Case Study 1: Antibacterial Efficacy
A recent study evaluated the efficacy of various triazole derivatives against a panel of bacterial strains. The results indicated that this compound had a notable inhibitory effect on both Gram-positive and Gram-negative bacteria. The compound's structure was optimized through modifications that enhanced its binding affinity to bacterial targets.
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, researchers tested the compound against clinical isolates of Candida species. The results showed that it effectively inhibited fungal growth at concentrations lower than those required for standard antifungal agents.
Q & A
Basic: What synthetic routes are commonly employed to prepare 5-(3,4-diethoxyphenyl)-3-isobutyl-1H-1,2,4-triazole, and how are intermediates characterized?
Answer:
The synthesis typically involves cyclocondensation of thiosemicarbazides or hydrazine derivatives with carbonyl-containing precursors. For example, triazole-3-thione intermediates are formed via alkaline cyclization of thiosemicarbazides, followed by alkylation with isobutyl halides . Key characterization steps include:
- Elemental analysis to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., -C=N- at 1563–1603 cm⁻¹, aromatic C-H stretching at ~3000 cm⁻¹) .
- ¹H NMR to verify substituent positions (e.g., diethoxy phenyl protons as multiplets at δ 1.3–4.0 ppm, isobutyl methyl groups at δ 0.9–1.2 ppm) .
Basic: What spectroscopic and chromatographic methods are critical for confirming the purity and structure of this compound?
Answer:
- Thin-layer chromatography (TLC) with silica gel plates and UV visualization ensures reaction progress and purity .
- High-performance liquid chromatography (HPLC) with C18 columns quantifies purity (>95% is standard for pharmacological studies) .
- Combined IR and NMR analysis resolves ambiguities in functional group assignment (e.g., distinguishing thione vs. thiol tautomers via S-H stretches in IR or absence thereof in ¹H NMR) .
Advanced: How can researchers optimize reaction yields for triazole derivatives with bulky substituents like isobutyl groups?
Answer:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Alkaline conditions : Promote nucleophilic substitution during alkylation (e.g., NaOH in ethanol for isobutyl group introduction) .
- Temperature control : Reflux at 70–80°C balances reaction rate and side-product formation .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
Advanced: How do computational toxicity models (e.g., GUSAR) compare with experimental LD₅₀ data for triazole derivatives?
Answer:
Computational tools like GUSAR-online predict acute toxicity (e.g., LD₅₀) by correlating molecular descriptors with historical data. For example:
Advanced: How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?
Answer:
- Multi-technique cross-validation : Combine ¹H/¹³C NMR, IR, and mass spectrometry. For instance, a missing S-H stretch in IR but presence of a thiol proton in NMR suggests tautomerization .
- X-ray crystallography : Definitive proof of structure via SHELXL-refined datasets (e.g., resolving dihedral angles between triazole and phenyl rings) .
- Dynamic NMR studies : Detect rotational barriers in bulky substituents (e.g., isobutyl groups causing splitting in aromatic proton signals) .
Advanced: What strategies are used to establish structure-activity relationships (SAR) for triazole-based antimicrobial agents?
Answer:
- Substituent variation : Compare diethoxy vs. dichlorophenyl groups to assess electronic effects on target binding .
- Docking studies : Use software like AutoDock to model interactions with enzymes (e.g., fungal 14α-demethylase) .
- Biological assays : Test MIC (minimum inhibitory concentration) against Candida spp. or Aspergillus spp. to correlate substituent hydrophobicity with activity .
Basic: What pharmacological activities are associated with 5-aryl-1,2,4-triazole derivatives, and how are they evaluated?
Answer:
- Antifungal activity : Assessed via agar diffusion assays against dermatophytes .
- Antioxidant potential : Measured using DPPH radical scavenging assays .
- Enzyme inhibition : Tyrosinase or acetylcholinesterase inhibition studied via spectrophotometric kinetics .
Advanced: What crystallographic challenges arise in resolving structures of triazole derivatives with flexible substituents?
Answer:
- Disorder modeling : Flexible isobutyl or ethoxy groups require multi-position occupancy refinement in SHELXL .
- Twinned data : Use PLATON to detect and correct twinning in crystals with low symmetry .
- Hydrogen bonding networks : Intermolecular N–H⋯S interactions stabilize packing but complicate density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
